molecular formula C13H15N3O2 B8170094 2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine

2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B8170094
M. Wt: 245.28 g/mol
InChI Key: OTPVRLJNEPNPAM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via nucleophilic substitution reactions, where hydrazine reacts with a suitable precursor.

    Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached through etherification reactions, using 4-methoxybenzyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using hydrazine and suitable electrophiles.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or covalent bonds with active sites of enzymes, potentially inhibiting their activity. The 4-methoxybenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyridine: Lacks the 4-methoxybenzyl group, which may result in different biological activity.

    3-((4-Methoxybenzyl)oxy)pyridine:

    2-Hydrazinyl-3-methoxypyridine: Similar structure but with a methoxy group instead of the 4-methoxybenzyl group.

Uniqueness

2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine is unique due to the presence of both the hydrazinyl and 4-methoxybenzyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methoxy]pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-17-11-6-4-10(5-7-11)9-18-12-3-2-8-15-13(12)16-14/h2-8H,9,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPVRLJNEPNPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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